molecular formula C23H20N4O3 B11229253 N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

Cat. No.: B11229253
M. Wt: 400.4 g/mol
InChI Key: IWMHWMDPDHQSCI-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with a suitable acylating agent to form the intermediate, followed by cyclization with a pyrido[2,3-d]pyrimidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIMETHYLPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to its specific structural features and the presence of the pyrido[2,3-d]pyrimidine core. This structure imparts distinct biological activities and potential therapeutic applications that may not be observed in similar compounds .

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C23H20N4O3/c1-15-8-6-12-19(16(15)2)25-20(28)14-26-22(29)18-11-7-13-24-21(18)27(23(26)30)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3,(H,25,28)

InChI Key

IWMHWMDPDHQSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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